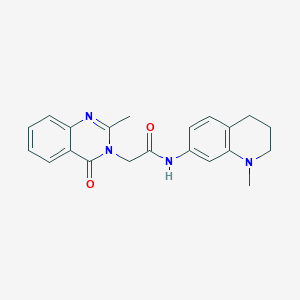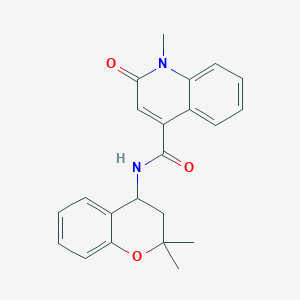
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide, also known as DMDCQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMDCQ belongs to the class of chromen-4-one derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antioxidant effects.
Mécanisme D'action
The mechanism of action of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and induce apoptosis. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide is its relatively simple synthesis method, which allows for easy production and purification. Additionally, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for further research. However, one of the limitations of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide. One potential area of research is the development of novel formulations to improve the solubility and bioavailability of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide and its potential therapeutic applications in various diseases. Another area of research is the development of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide derivatives with improved biological activities and pharmacokinetic properties. Finally, the potential use of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide as a lead compound for the development of new drugs should be explored.
Méthodes De Synthèse
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide can be synthesized using a multistep reaction that involves the condensation of 2,2-dimethyl-3,4-dihydro-2H-chromene-4-carbaldehyde and 2-amino-1-methylquinolin-4(1H)-one in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to further purification using column chromatography to obtain N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to possess antitumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-22(2)13-17(15-9-5-7-11-19(15)27-22)23-21(26)16-12-20(25)24(3)18-10-6-4-8-14(16)18/h4-12,17H,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYAGXMMJKWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C3=CC(=O)N(C4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
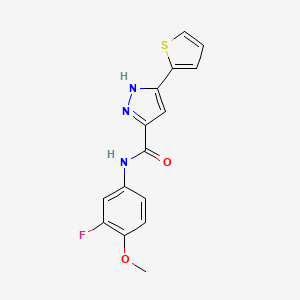
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
![N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7563937.png)
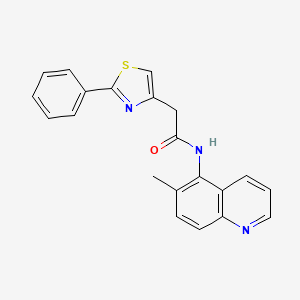
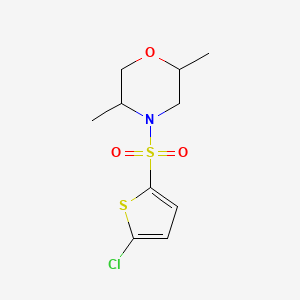
![1-(3-chlorophenyl)-5-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7563946.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563954.png)
![7-(difluoromethyl)-5-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563960.png)
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine](/img/structure/B7563988.png)
![4-(difluoromethoxy)-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7564003.png)
![1-methyl-2-oxo-N-[4-(2-piperidin-1-ylethoxy)phenyl]quinoline-4-carboxamide](/img/structure/B7564011.png)
